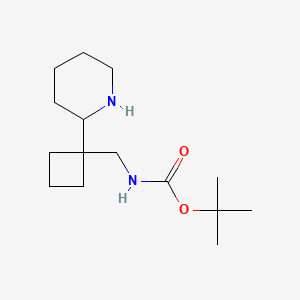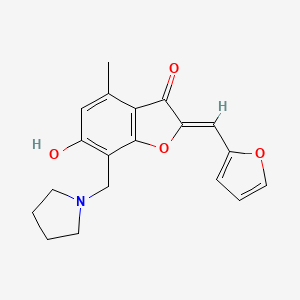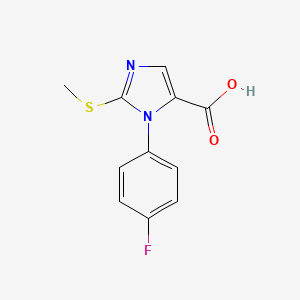
1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid (FMI) is a small molecule that is gaining increasing attention in the scientific community due to its potential applications in the fields of biochemistry and physiology. FMI is a member of the imidazole family, which is a group of compounds that is known to have a wide range of biological activities. FMI has been found to have significant biological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, FMI has also been studied for its potential to modulate the activity of various enzymes and receptors, as well as its ability to affect cell signaling pathways.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is not yet fully understood, but it is thought to involve the modulation of various enzymes and receptors. 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has been found to affect the activity of various enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. In addition, 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has been found to interact with various receptors, including the nuclear factor-kappa B (NF-κB) and the peroxisome proliferator-activated receptor gamma (PPARγ). These interactions are thought to be responsible for the anti-inflammatory, antioxidant, and anti-cancer effects of 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has been found to have a wide range of biochemical and physiological effects. 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, and has been found to modulate the activity of various enzymes and receptors. In addition, 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has been found to affect cell signaling pathways, and has been found to be a promising agent for the treatment of various diseases, including cancer, diabetes, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is a small molecule that is easy to synthesize and is relatively inexpensive. This makes it an ideal choice for laboratory experiments. However, 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is also a relatively unstable molecule and can be easily degraded in the presence of light or oxygen. In addition, 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has a relatively short half-life, which can limit its use in long-term experiments.
Direcciones Futuras
The potential applications of 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid are still being explored, and there are a number of potential future directions for research. These include further studies into the anti-inflammatory, antioxidant, and anti-cancer properties of 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, as well as studies into its ability to modulate the activity of various enzymes and receptors. Additionally, further research into the mechanism of action of 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, as well as the potential clinical applications of 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, could lead to new treatments for various diseases. Finally, further research into the synthesis of 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid could lead to the development of more stable and longer-lasting forms of the molecule, which could lead to improved laboratory experiments.
Métodos De Síntesis
1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid can be synthesized using a variety of methods, including a simple two-step reaction of 4-fluorophenol and thiourea. The reaction is typically carried out in a reaction vessel containing an inert gas, such as nitrogen, and the reaction is typically performed at a temperature of 80°C. The reaction is typically complete within two hours, and the resulting product is a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has been studied extensively in the scientific community for its potential applications in biochemistry and physiology. 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, and has been studied for its ability to modulate the activity of various enzymes and receptors. In addition, 1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid has been studied for its ability to affect cell signaling pathways, and has been found to be a promising agent for the treatment of various diseases, including cancer, diabetes, and inflammation.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-methylsulfanylimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c1-17-11-13-6-9(10(15)16)14(11)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAJBCBHPAHTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2791901.png)
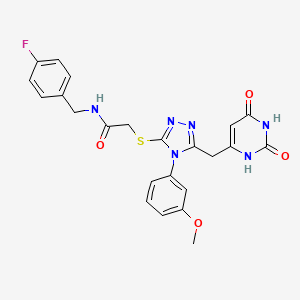


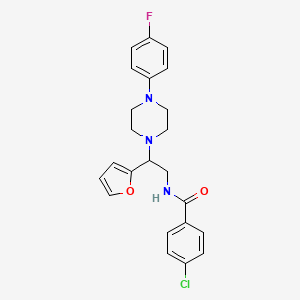
![(3R,4R)-4-Cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2791907.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2791909.png)
![4-cyano-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791911.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2791913.png)
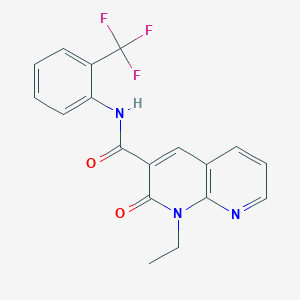
![5,5-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrochloride](/img/structure/B2791916.png)
